

Protocol for the Laboratory Synthesis of 1,3-Diethylurea

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Compound of Interest

Compound Name: 1,3-Diethylurea

Cat. No.: B146665

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Application Note

This document provides a detailed protocol for the synthesis of **1,3-diethylurea**, a valuable intermediate in the production of various organic compounds, including pharmaceuticals and agricultural chemicals. The primary synthetic route described herein is the reaction of ethyl isocyanate with ethylamine. This method is widely recognized for its efficiency and directness. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

1,3-Diethylurea is a symmetrically disubstituted urea that serves as a versatile building block in organic chemistry. Its synthesis is most commonly achieved through the nucleophilic addition of ethylamine to ethyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it suitable for laboratory-scale preparations.

Reaction Scheme

The synthesis of **1,3-diethylurea** from ethyl isocyanate and ethylamine proceeds as follows:

Experimental Protocol

This protocol is based on established chemical principles for the synthesis of ureas from isocyanates and amines.

Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
Ethyl Isocyanate	≥98%	Commercially Available	Highly reactive and toxic. Handle with extreme caution.
Ethylamine (70% in water)	Commercially Available		
Diethyl Ether	Anhydrous	Commercially Available	
Sodium Sulfate (Na ₂ SO ₄)	Anhydrous	Commercially Available	For drying
Round-bottom flask	Appropriate size for the reaction scale		
Magnetic stirrer and stir bar			
Dropping funnel			
Ice bath			
Rotary evaporator			
Filtration apparatus	(e.g., Büchner funnel and flask)		

Procedure

- Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature during the reaction.
- Reagent Preparation:
 - Dissolve ethylamine (e.g., 10.0 g of a 70% aqueous solution, which corresponds to 7.0 g of ethylamine, ~0.155 mol) in 50 mL of diethyl ether in the round-bottom flask.

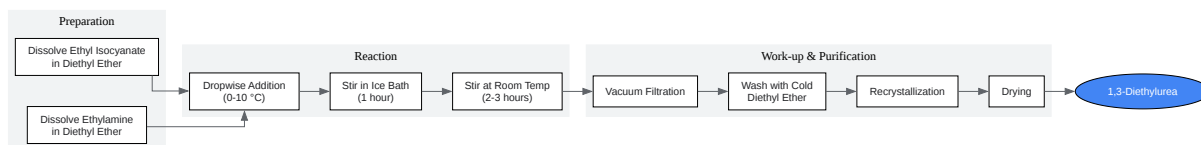
- Dissolve an equimolar amount of ethyl isocyanate (e.g., 11.0 g, ~0.155 mol) in 50 mL of diethyl ether and place this solution in the dropping funnel.
- Reaction:
 - While stirring the ethylamine solution vigorously in the ice bath, add the ethyl isocyanate solution dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and maintaining a low temperature (0-10 °C) is crucial to control the reaction rate and minimize side products.
 - After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.
 - Remove the ice bath and continue stirring at room temperature for another 2-3 hours to ensure the reaction goes to completion.
- Work-up and Purification:
 - A white precipitate of **1,3-diethylurea** should form during the reaction.
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
 - The crude product can be further purified by recrystallization. A suitable solvent for recrystallization is ethanol or a mixture of chloroform and diethyl ether.^[1]
 - Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
 - Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven or desiccator.

Data Presentation

Parameter	Value	Reference
Molecular Formula	C5H12N2O	[1]
Molecular Weight	116.16 g/mol	
Melting Point	112-113 °C	[1]
Boiling Point	263.0 °C at 760 mmHg	
Appearance	White crystalline solid	
Solubility	Soluble in water and ethanol	
Yield	Typically high, but dependent on specific reaction conditions. A reported synthesis from a related precursor gave a yield of 55%. [1]	

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis protocol.



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Caption: Experimental workflow for the synthesis of **1,3-Diethylurea**.

Safety Precautions

- Ethyl isocyanate is highly toxic, volatile, and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
- Ethylamine is a flammable and corrosive liquid. Handle in a fume hood and avoid contact with skin and eyes.
- Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

Characterization

The identity and purity of the synthesized **1,3-diethylurea** can be confirmed by standard analytical techniques such as:

- Melting Point Analysis: Compare the observed melting point with the literature value (112-113 °C).[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the molecular structure.
- Infrared (IR) Spectroscopy: The presence of characteristic peaks for N-H and C=O bonds can be verified.
- Mass Spectrometry (MS): To confirm the molecular weight of the product.

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References

- 1. chembk.com [chembk.com]

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